Proprietary Use in P2X7R Antagonist Synthesis: A Direct Patent-Cited Application for 4-Isopropoxypiperidine
4-Isopropoxypiperidine is specifically cited as a reagent in the synthesis of a series of P2X7 receptor (P2X7R) antagonists. A key US patent application (US 20220380310 A1) explicitly describes the use of 4-isopropoxypiperidine (sourced from Combi-Blocks) in the preparation of Example 28 [1]. This represents a direct, documented use case that is not generalizable to all 4-alkoxypiperidines.
| Evidence Dimension | Synthetic utility in a proprietary pharmaceutical method |
|---|---|
| Target Compound Data | Used to generate 'Example 28' in US Patent Application 20220380310 |
| Comparator Or Baseline | Unsubstituted piperidine was used to generate 'Example 4' |
| Quantified Difference | Not quantified, but represents a binary, process-defining choice: the substitution of 4-isopropoxypiperidine for piperidine creates a distinct, novel chemical entity (Example 28) that is specifically claimed. |
| Conditions | As described in Example 28 of US Patent Application 20220380310. |
Why This Matters
For organizations seeking to reproduce or build upon this specific P2X7R antagonist intellectual property, 4-isopropoxypiperidine is the required, non-negotiable reagent; any other analog will not produce the claimed compound.
- [1] Shen, S., et al. (2022). P2X7R Antagonists. U.S. Patent Application No. US 2022/0380310 A1. Filed December 1, 2022. View Source
